An In-depth Technical Guide to the Synthesis and Characterization of Octavinyloctasilasesquioxane (OVS)
An In-depth Technical Guide to the Synthesis and Characterization of Octavinyloctasilasesquioxane (OVS)
Introduction: The Architectural Elegance of a Hybrid Nanomaterial
Octavinyloctasilasesquioxane (OVS), a member of the Polyhedral Oligomeric Silsesquioxane (POSS) family, stands as a testament to the sophisticated molecular architecture achievable at the intersection of organic and inorganic chemistry. This unique hybrid molecule possesses a cubic inorganic core of silicon and oxygen atoms (Si₈O₁₂), from which eight vinyl groups radiate outwards. This precise, cage-like structure imparts a remarkable combination of properties, including high thermal stability and the ability to act as a nanobuilding block in the creation of advanced composite materials. OVS serves as a versatile intermediate, with its eight unsaturated double bonds providing reactive sites for polymerization and cross-linking, making it invaluable in the development of high-performance polymers, dielectric films, and hybrid nanocomposites.[1][2][3][4] This guide offers a comprehensive exploration of the synthesis and characterization of OVS, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to harness the potential of this remarkable nanomaterial.
Part 1: Synthesis of Octavinyloctasilasesquioxane - A Journey in Controlled Hydrolytic Condensation
The synthesis of OVS is primarily achieved through the hydrolytic condensation of a vinyl-functionalized silane precursor. While various methods exist, the sol-gel technique utilizing vinyltrimethoxysilane (VTMS) or vinyltrichlorosilane has proven to be a reliable and scalable approach.[1][5] The core of this process lies in the carefully controlled hydrolysis of the precursor's alkoxy or chloro groups, followed by a condensation cascade that ultimately leads to the self-assembly of the cubic silsesquioxane cage.
The choice of precursor is a critical first step. Vinyltrimethoxysilane is often favored due to its more moderate reactivity compared to vinyltrichlorosilane, allowing for greater control over the reaction kinetics and reducing the formation of undesirable polymeric byproducts.[6][7] Conversely, vinyltrichlorosilane can offer faster reaction times but requires more stringent handling due to its sensitivity to moisture and the corrosive nature of the hydrochloric acid byproduct.[5]
The reaction mechanism proceeds through a series of hydrolysis and condensation steps. Initially, the methoxy groups of VTMS are hydrolyzed in the presence of water and a catalyst (typically an acid or a base) to form silanol intermediates (vinylsilanetriol). These highly reactive silanols then undergo intermolecular condensation, eliminating water molecules to form siloxane (Si-O-Si) bonds. The precise control of reaction parameters such as temperature, monomer concentration, solvent, catalyst, and the rate of precursor addition is paramount to favoring the formation of the desired T₈ cage structure of OVS over linear or branched polymers.[1][8]
Recent advancements have focused on optimizing these conditions to improve yield, crystallinity, and reduce reaction times. For instance, studies have shown that conducting the synthesis at elevated temperatures (e.g., 60°C) and controlling the monomer addition rate can significantly enhance the yield and crystallinity of the final OVS product, achieving yields as high as 72% in a matter of hours, a substantial improvement over earlier methods that often took days.[1]
Experimental Workflow: Synthesis of OVS via Hydrolytic Condensation of Vinyltrimethoxysilane
The following diagram illustrates a typical workflow for the synthesis of Octavinyloctasilasesquioxane.
Caption: Workflow for the synthesis of OVS.
Detailed Protocol for OVS Synthesis
This protocol is a generalized procedure based on optimized sol-gel methods. Researchers should consult specific literature for fine-tuning based on their available resources and desired product specifications.
Materials:
-
Vinyltrimethoxysilane (VTMS)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) or other suitable catalyst
-
Reaction vessel equipped with a stirrer, condenser, and addition funnel
Procedure:
-
Prepare a solution of methanol, deionized water, and catalyst in the reaction vessel. The molar ratios of these components are critical and should be based on established literature.
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) with constant stirring.[1]
-
Slowly add vinyltrimethoxysilane to the reaction mixture via the addition funnel over a predetermined period (e.g., 90 minutes). A slow addition rate is crucial for controlling the reaction and promoting the formation of the cubic structure.[1]
-
Allow the reaction to proceed for several hours (e.g., 5 hours) at the set temperature.[1]
-
Upon completion, the white crystalline product is isolated by filtration.
-
The crude product is then washed with a suitable solvent, such as methanol, to remove any unreacted starting materials or soluble oligomers.
-
The purified product is dried under vacuum to yield Octavinyloctasilasesquioxane as a white powder.
-
For applications requiring very high purity, recrystallization from an appropriate solvent can be performed.
Part 2: Comprehensive Characterization of Octavinyloctasilasesquioxane
A multi-technique approach is essential for the unambiguous characterization of OVS, confirming its chemical structure, purity, crystallinity, and thermal properties.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the protons in the vinyl groups. The spectrum typically shows multiplets in the range of 5.8-6.2 ppm, corresponding to the three distinct protons of the -CH=CH₂ group. The integration of these signals should be consistent with the 24 vinyl protons of the OVS molecule.
-
¹³C NMR: Confirms the presence of the vinyl carbons, with signals typically appearing around 128-138 ppm.
-
²⁹Si NMR: This is a powerful tool for confirming the T₈ cage structure. A single, sharp resonance in the range of -80 to -82 ppm is indicative of the eight equivalent silicon atoms in the cubic silsesquioxane core, each bonded to three oxygen atoms and one vinyl group (T³ structure).[9] The absence of significant signals corresponding to other silicon environments (T¹, T²) confirms the high purity and structural integrity of the cage.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the OVS molecule. Key vibrational bands include:
-
Si-O-Si stretching: A strong, broad absorption band around 1100-1120 cm⁻¹, characteristic of the silsesquioxane cage.[10][11][12]
-
C=C stretching: A peak around 1600-1605 cm⁻¹ corresponding to the vinyl group.[11]
-
Si-C stretching: A band observed around 775 cm⁻¹.[11]
-
=C-H vibrations: Peaks corresponding to the vinyl C-H bonds are also present.
Structural and Thermal Analysis
X-ray Diffraction (XRD): XRD is employed to determine the crystalline nature of the synthesized OVS. A highly crystalline sample will exhibit sharp, well-defined diffraction peaks. The positions and intensities of these peaks can be used to determine the crystal structure and lattice parameters.[1][13] The absence of a broad amorphous halo indicates a high degree of crystallinity.[1]
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of OVS. The analysis involves heating the sample at a controlled rate in an inert or oxidative atmosphere and monitoring its weight loss as a function of temperature. OVS typically exhibits high thermal stability, with the onset of decomposition occurring at temperatures above 350°C.[2] This high thermal stability is a key attribute for its use in high-performance materials.[14][15][16]
Interplay of Characterization Techniques
The following diagram illustrates how different characterization techniques provide complementary information to build a complete picture of the synthesized OVS.
Caption: Interrelation of OVS characterization methods.
Quantitative Data Summary
| Property | Typical Value/Observation | Characterization Technique | Reference |
| Molecular Weight | 633.04 g/mol | Mass Spectrometry | [2][17] |
| Appearance | White crystalline powder | Visual Inspection | [1][2] |
| ¹H NMR (CDCl₃, ppm) | 5.8-6.2 (m, 24H) | NMR Spectroscopy | [18] |
| ²⁹Si NMR (CDCl₃, ppm) | -80 to -82 (s) | NMR Spectroscopy | [9] |
| FTIR (cm⁻¹) | ~1110 (Si-O-Si), ~1602 (C=C) | FTIR Spectroscopy | [11] |
| Decomposition Temp. | > 350 °C | TGA | [2] |
| Crystal Structure | Typically hexagonal or rhombohedral | XRD | [13] |
Conclusion: A Foundation for Innovation
The successful synthesis and thorough characterization of Octavinyloctasilasesquioxane are foundational to its application in advanced materials science. The protocols and analytical techniques detailed in this guide provide a robust framework for researchers to produce and validate high-quality OVS. The unique combination of an inorganic core and reactive organic functionalities makes OVS a powerful tool for creating materials with tailored properties, from enhanced thermal stability in polymers to novel functionalities in nanocomposites. As research continues to push the boundaries of materials science, the precise molecular architecture of OVS will undoubtedly play a pivotal role in the development of next-generation technologies.
References
-
Mousavi, S. M., et al. (2018). Preparation of Highly Crystalline Octavinyl Silsesquioxane Building Blocks via Sol-Gel Technique. Nanochemistry Research, 3(2), 226-235. [Link]
- Li, X., et al. (2014). Synthesis and characterization of nanocompound octavinyl polyhedral oligomeric silsesquioxane. Academax, 5(1), 1-5.
-
ResearchGate. (n.d.). Fourier-transform infrared spectroscopy (FTIR) spectra of (A) octavinylsilsequioxane (OVS)... [Link]
-
ResearchGate. (n.d.). Synthesis of octavinyl polyhedral oligomeric silsesquioxane (ovi‐POSS) based organic/inorganic hybrid resin microspheres for rapid and efficient oils absorption. [Link]
-
ACS Publications. (2005). Preparation, Thermal Properties, and Tg Increase Mechanism of Poly(acetoxystyrene-co-octavinyl-polyhedral oligomeric silsesquioxane) Hybrid Nanocomposites. Macromolecules, 38(25), 10444–10450. [Link]
- Google Patents. (n.d.). CN103396434A - Synthesis method of vinyltrimethoxysilane oligomer.
- Google Patents. (n.d.). CN1769323A - A kind of preparation method of vinyltrimethoxysilane oligomer.
-
ResearchGate. (n.d.). Synthesis and properties of octahedral silsesquioxane with vinyl acetate side group. [Link]
-
Semantic Scholar. (2005). Preparation, thermal properties, and Tg increase mechanism of poly(acetoxystyrene-co-octavinyl-polyhedral oligomeric silsesquioxane) hybrid nanocomposites. [Link]
- Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
-
PubChem. (n.d.). Octavinyl-T8-silsesquioxane. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the OVPOSS, LDPE, crosslinkable and crosslinked L-0.5P-0.2D. [Link]
-
MDPI. (2019). Progress in the Synthesis of Bifunctionalized Polyhedral Oligomeric Silsesquioxane. Polymers, 11(12), 2083. [Link]
-
PubChem. (n.d.). Vinyltrimethoxysilane. [Link]
-
National Institutes of Health. (2022). Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites. Polymers, 14(22), 4897. [Link]
-
ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (n.d.). 29Si{1H} NMR spectra of purified compounds (a) octa-, (b) deca-, and... [Link]
-
The University of Akron. (2012). Sequential “Click” Approach to Polyhedral Oligomeric Silsesquioxane-Based Shape Amphiphiles. [Link]
-
MDPI. (2017). Facile Synthesis and Self-Assembly of Amphiphilic Polyether-Octafunctionalized Polyhedral Oligomeric Silsesquioxane via Thiol-Ene Click Reaction. Polymers, 9(12), 659. [Link]
-
MDPI. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers, 13(8), 1182. [Link]
-
Semantic Scholar. (2019). Using Methacryl-Polyhedral Oligomeric Silsesquioxane as the Thermal Stabilizer and Plasticizer in Poly(vinyl chloride) Nanocomposites. [Link]
-
ResearchGate. (n.d.). X‐ray diffraction (XRD) patterns of octaisobutyl polyhedral oligomeric... [Link]
-
ResearchGate. (n.d.). 1H and 29Si NMR spectra of octakis(3-azidopropyl)-POSS 4. [Link]
-
ResearchGate. (n.d.). Typical Fourier transform infrared spectroscopy (FTIR) spectra of... [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy Study of Microstructures of Poly(silsesquioxane)s. [Link]
-
ResearchGate. (n.d.). Crystal Structure of Polyhedral Oligomeric Silsequioxane (POSS) Nano-materials: A Study by X-ray Diffraction and Electron Microscopy. [Link]
-
Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
MDPI. (2022). Various Approaches to Studying the Phase Transition in an Octamethylcyclotetrasiloxane Crystal: From X-ray Structural Analysis to Metadynamics. International Journal of Molecular Sciences, 23(16), 9143. [Link]
Sources
- 1. Preparation of Highly Crystalline Octavinyl Silsesquioxane Building Blocks via Sol-Gel Technique [nanochemres.org]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. Octavinyloctasilasesquioxane | 69655-76-1 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and characterization of nanocompound octavinyl polyhedral oligomeric silsesquioxane-Academax [academax.com]
- 6. CN103396434A - Synthesis method of vinyltrimethoxysilane oligomer - Google Patents [patents.google.com]
- 7. Vinyltrimethoxysilane | C5H12O3Si | CID 76004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Modification of Octavinyl POSS and Its Effect on the Mechanical Properties and Thermal Stability of Silicone Rubber/POSS Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Octavinyl-T8-silsesquioxane | C16H24O12Si8 | CID 144364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
